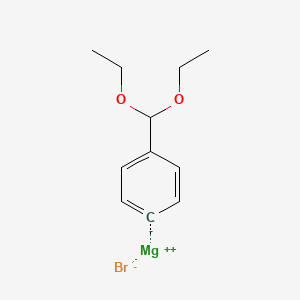

4-(Diethoxymethyl)phenylmagnesium bromide

CAS No.: 133292-05-4

Cat. No.: VC11678618

Molecular Formula: C11H15BrMgO2

Molecular Weight: 283.44 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 133292-05-4 |

|---|---|

| Molecular Formula | C11H15BrMgO2 |

| Molecular Weight | 283.44 g/mol |

| IUPAC Name | magnesium;diethoxymethylbenzene;bromide |

| Standard InChI | InChI=1S/C11H15O2.BrH.Mg/c1-3-12-11(13-4-2)10-8-6-5-7-9-10;;/h6-9,11H,3-4H2,1-2H3;1H;/q-1;;+2/p-1 |

| Standard InChI Key | NJPYDGZHTNPXBM-UHFFFAOYSA-M |

| SMILES | CCOC(C1=CC=[C-]C=C1)OCC.[Mg+2].[Br-] |

| Canonical SMILES | CCOC(C1=CC=[C-]C=C1)OCC.[Mg+2].[Br-] |

Introduction

4-(Diethoxymethyl)phenylmagnesium bromide is a complex organometallic compound with the molecular formula C11H15BrMgO2 and a molecular weight of 283.44 g/mol . It is a Grignard reagent, which is a class of compounds used extensively in organic synthesis for forming carbon-carbon bonds. These reagents are known for their versatility in various chemical reactions, including additions to carbonyl compounds and cross-coupling reactions.

Synthesis and Applications

The synthesis of 4-(diethoxymethyl)phenylmagnesium bromide typically involves the reaction of 4-(diethoxymethyl)benzene with magnesium metal in the presence of a brominating agent. This compound is useful in organic synthesis due to its ability to act as a nucleophile, allowing it to participate in reactions such as nucleophilic additions and cross-coupling reactions.

Safety and Handling

4-(Diethoxymethyl)phenylmagnesium bromide is classified as a hazardous substance due to its potential to cause severe skin burns and eye damage. It is categorized under the GHS hazard classification as Skin Corr. 1C, indicating a high risk of skin corrosion . Handling this compound requires appropriate protective equipment and adherence to safety protocols to minimize exposure risks.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume